Karanjin

概要

説明

カラジンは、ポンガミア・グラブラとしても知られる、ミレットティア・ピナタの種子から主に単離されたフラノフラボノイドです。この化合物は、その多様な生物活性と潜在的な治療用途により、大きな注目を集めています。 カラジンは、その抗酸化、抗菌、抗ウイルス、抗潰瘍、抗大腸炎、および抗炎症作用で知られています .

準備方法

合成経路と反応条件

カラジンは、さまざまな化学経路で合成できます。一般的な方法の1つは、適切な前駆体を酸性条件下で環化させてフラン環を形成することです。 このプロセスには、通常、硫酸やメタノールなどの試薬の使用が含まれます . 反応条件では、通常、目的の生成物が得られるように、温度とpHを注意深く制御する必要があります。

工業生産方法

カラジンの工業生産には、通常、ミレットティア・ピナタの種子から化合物を抽出することが含まれます。種子は最初に粉砕され、ヘキサンなどの溶媒を使用して油が抽出されます。次に、油をクロマトグラフィー技術にかけ、カラジンを単離します。 この方法により、化合物の高収率と純度が確保されます .

化学反応の分析

反応の種類

カラジンは、以下を含むさまざまな化学反応を起こします。

酸化: カラジンは、酸化されてヒドロキシル化誘導体を形成することができます。

一般的な試薬と条件

生成される主な生成物

酸化: カラジンのヒドロキシル化誘導体。

還元: ジヒドロカラジン。

置換: 生物活性が変化したさまざまな置換誘導体.

科学研究への応用

科学的研究の応用

Chemical Properties of Karanjin

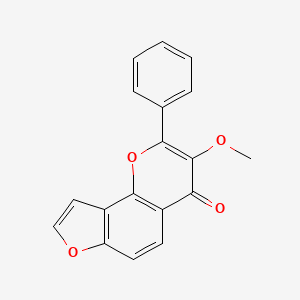

This compound is classified as a furanoflavonoid, with the IUPAC name 3-methoxy-2-phenylfuro-(2,3-h-chrome-4-ol). It exhibits a range of biological activities, making it a subject of interest in both traditional and modern medicine .

Antidiabetic Activity

This compound has shown promising results in managing diabetes mellitus, particularly type 2 diabetes. Studies indicate that it enhances insulin sensitivity and reduces blood glucose levels. In silico analyses demonstrate this compound's strong binding affinity to pancreatic alpha-amylase, suggesting its potential as a therapeutic agent for metabolic disorders .

Case Study:

A study evaluated this compound's efficacy in diabetic mice, where it significantly reduced hyperglycemic levels and improved overall metabolic health .

Anticancer Properties

Research indicates that this compound exhibits anticancer effects by inducing apoptosis in various cancer cell lines, including A549 (lung), HepG2 (liver), and HL-60 (leukemia). It has been shown to inhibit key proteins involved in cancer progression, such as CYP1A1, thus highlighting its potential as an adjunct therapy in cancer treatment .

Case Study:

In vitro studies demonstrated that this compound not only induced cell cycle arrest but also enhanced apoptosis in cancer cells, suggesting its utility in chemotherapeutic regimens .

Anti-inflammatory and Antioxidant Effects

This compound possesses significant anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and inflammatory bowel disease. Its antioxidant activity helps mitigate oxidative stress, further supporting its role in chronic disease management .

Case Study:

In a controlled study on mice with induced gastric ulcers, this compound demonstrated notable gastroprotective effects by normalizing oxidative stress markers and reducing ulcer formation .

Neuroprotective Effects

This compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's. Animal studies indicate that it improves cognitive function and memory retention through mechanisms that involve reducing neuroinflammation and oxidative stress .

Case Study:

Research using the Morris water maze model showed significant improvement in memory performance among mice treated with this compound compared to controls .

Agricultural Uses

This compound is recognized for its pesticidal properties, making it an effective biopesticide against various agricultural pests. Its insecticidal and acaricidal activities position it as a sustainable alternative to synthetic pesticides .

Data Table: Pesticidal Efficacy of this compound

| Pest Type | Efficacy (%) | Reference |

|---|---|---|

| Aphids | 85 | Raghav et al., 2020 |

| Spider Mites | 90 | Raghav et al., 2020 |

| Whiteflies | 75 | Raghav et al., 2020 |

Pharmaceutical Development

The pharmaceutical industry is exploring this compound for developing novel drug formulations due to its favorable pharmacokinetic properties, including high gastrointestinal absorption and low toxicity at therapeutic doses .

Data Table: Pharmacokinetic Profile of this compound

| Property | Value |

|---|---|

| Solubility | Moderate |

| Absorption | High |

| Blood-Brain Barrier Penetration | Yes |

作用機序

カラジンは、さまざまな分子メカニズムを通じてその効果を発揮します。

神経保護: カラジンは、NF-kBやPI3K/Aktなどの経路を調節し、酸化ストレスと炎症を軽減します.

類似の化合物との比較

カラジンは、その多様な生物活性のために、フラノフラボノイドの中でユニークな存在です。類似の化合物には以下が含まれます。

カラジンは、その幅広い活性と潜在的な治療用途により、さらに研究開発を進めるための貴重な化合物です。

類似化合物との比較

Karanjin is unique among furanoflavonoids due to its diverse biological activities. Similar compounds include:

Pongamol: Another furanoflavonoid isolated from Millettia pinnata with similar antimicrobial properties.

Pinnatin: Exhibits antioxidant and anti-inflammatory activities but lacks the neuroprotective effects of this compound.

This compound stands out due to its broad spectrum of activities and potential therapeutic applications, making it a valuable compound for further research and development.

生物活性

Karanjin, a furanoflavonol derived from the seeds of Pongamia pinnata, has garnered significant attention for its diverse biological activities. This article provides a comprehensive overview of this compound's pharmacological properties, including its antidiabetic, anticancer, antioxidant, anti-inflammatory, and antimicrobial effects. Additionally, it discusses various research findings, case studies, and potential applications in medicine and agriculture.

This compound is characterized by its unique chemical structure that contributes to its biological activity. It belongs to the flavonoid class of compounds, which are known for their antioxidant properties. The molecular formula of this compound is C₁₅H₁₄O₃, and its structure includes a furan ring that enhances its reactivity and interaction with biological targets.

Antidiabetic Activity

Recent studies have highlighted this compound's potential as an antidiabetic agent. In silico analyses have shown that this compound interacts effectively with diabetes-associated receptors, demonstrating superior drug-like properties compared to conventional medications. Notably, this compound exhibits strong binding affinity to pancreatic alpha-amylase (3L2M) with a binding energy of −9.1 kcal/mol .

Table 1: Summary of Antidiabetic Effects

Anticancer Activity

This compound has shown promising results in cancer research. It induces apoptosis in cancer cells by interfering with the NF-κB signaling pathway and decreasing reactive oxygen species (ROS) levels . Moreover, it has demonstrated effectiveness against chemoresistant cancer stem cells by targeting multiple ATP-binding cassette (ABC) transporters .

Case Study: Cancer Cell Lines

In vitro studies revealed that this compound can inhibit the growth of various cancer cell lines, including neuroblastoma and glioblastoma. The compound's ability to induce cell cycle arrest and enhance apoptosis makes it a candidate for further clinical investigation in cancer therapy.

Antioxidant Activity

This compound exhibits significant antioxidant properties, as evidenced by its ability to scavenge free radicals and enhance antioxidant levels in biological systems. Studies using the DPPH method confirmed its radical scavenging activity .

Table 2: Antioxidant Activity Results

| Method | Result |

|---|---|

| DPPH Scavenging | High radical scavenging activity observed |

| Hyperammonemic Rats | Enhanced antioxidant levels post-treatment |

Anti-inflammatory and Antimicrobial Effects

This compound has demonstrated anti-inflammatory effects in various models. It significantly reduces paw edema in sensitized rats, indicating its potential use in treating inflammatory conditions . Additionally, this compound has shown antimicrobial activity against bacterial strains like Escherichia coli and Bacillus subtilis, although it exhibited low toxicity against mammalian cell lines .

Agricultural Applications

Beyond medicinal uses, this compound is recognized for its pesticidal properties. It has been used as a bio-pesticide targeting agricultural pests such as Tribolium castaneum larvae and termites. Its application in pest management highlights its dual role as both a therapeutic agent and an agricultural product .

Q & A

Basic Research Questions

Q. What experimental models are suitable for studying Karanjin’s anti-proliferative effects in cancer cells?

- Methodological Answer : Use established cancer cell lines (e.g., MCF-7, A549, HepG2, HL-60) to assess cytotoxicity via MTT/CCK-8 assays. Flow cytometry with Annexin V-FITC/PI staining can quantify apoptotic rates, while cell cycle analysis (e.g., propidium iodide staining) identifies G2/M arrest . Dose-dependent studies (e.g., 1–50 µM) are critical to determine IC50 values and validate specificity. Normal cell lines (e.g., L929 fibroblasts) should be included to evaluate selectivity .

Q. How can this compound’s interaction with serum proteins be characterized?

- Methodological Answer : Employ fluorescence quenching assays with bovine serum albumin (BSA) to analyze static vs. dynamic binding modes. Synchronous fluorescence and circular dichroism (CD) spectroscopy reveal structural changes in BSA upon this compound binding. Förster resonance energy transfer (FRET) calculates donor-acceptor distances (e.g., ~20 Å between BSA Trp-213 and this compound) to confirm binding proximity .

Q. What in vitro assays are recommended to evaluate this compound’s antimicrobial activity?

- Methodological Answer : Use disc diffusion or microdilution assays against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values should be reported with positive controls (e.g., ampicillin). Note that this compound exhibits moderate inhibition, requiring combinatorial studies to enhance efficacy .

Advanced Research Questions

Q. How can transcriptomic analysis clarify this compound’s estrogen receptor (ERα)-modulating effects?

- Methodological Answer : Perform RNA sequencing (RNA-seq) on ERα-positive cells (e.g., MCF-7) treated with this compound (e.g., 10 µM for 24 hours). Compare differentially expressed genes (DEGs) with estrogen (E2) and tamoxifen-treated cohorts. Enrichment analysis (e.g., GSEA) identifies hallmark pathways like "early estrogen response" or "G2/M checkpoint." Validate ERα dependency via siRNA knockdown and Western blotting for ERα protein levels .

Q. How to resolve contradictions in this compound’s pro-apoptotic mechanisms across studies?

- Methodological Answer : Conduct comparative assays using identical cell lines, concentrations, and exposure times. For example, discrepancies in apoptotic rates may arise from variations in Annexin V/PI gating strategies or cell line-specific sensitivities. Meta-analysis of existing data (e.g., IC50 ranges, caspase-3 activation) and orthogonal methods (e.g., TUNEL assays) can reconcile findings .

Q. What methodologies optimize this compound’s bioavailability for in vivo studies?

- Methodological Answer : Use nanoformulations (e.g., liposomes, PLGA nanoparticles) to enhance solubility and stability. Pharmacokinetic studies in rodent models should measure plasma half-life (t1/2) and tissue distribution via HPLC-MS. Co-administer with AMPK activators (e.g., AICAR) to assess synergistic effects on GLUT4 translocation in skeletal muscle .

Q. Data Interpretation and Reproducibility

Q. How to ensure reproducibility in this compound’s protein-binding studies?

- Methodological Answer : Standardize buffer conditions (pH 7.4, 25°C) and BSA concentrations across experiments. Report Stern-Volmer quenching constants (Ksv) and binding stoichiometry. Include negative controls (e.g., warfarin for Site I competition) and validate results with isothermal titration calorimetry (ITC) .

Q. What statistical approaches are critical for analyzing this compound’s dose-response data?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values with 95% confidence intervals. Two-way ANOVA compares treatment groups, and post-hoc tests (e.g., Tukey’s) adjust for multiple comparisons. Report effect sizes (e.g., Cohen’s d) for apoptotic rates .

Q. Conflict Resolution and Ethical Considerations

Q. How to address discrepancies between computational docking and experimental binding data for this compound?

- Methodological Answer : Reconcile in silico predictions (e.g., AutoDock Vina) with experimental FRET/CD data by refining docking parameters (e.g., grid size, flexibility). Validate using site-directed mutagenesis of BSA residues (e.g., Trp-213) to confirm binding site occupancy .

Q. What ethical guidelines apply when repurposing this compound data from prior studies?

特性

IUPAC Name |

3-methoxy-2-phenylfuro[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O4/c1-20-18-15(19)13-7-8-14-12(9-10-21-14)17(13)22-16(18)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPQNZRGGNOPPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC2=C(C1=O)C=CC3=C2C=CO3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200106 | |

| Record name | Karanjin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-88-0 | |

| Record name | Karanjin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Karanjin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Karanjin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Karanjin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KARANJIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV7IM0I02M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。